molecular formula C17H16ClFN2O2 B2557396 6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide CAS No. 1385425-20-6

6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide

Cat. No.: B2557396
CAS No.: 1385425-20-6
M. Wt: 334.78
InChI Key: AWGFSXVMIKZDOR-UHFFFAOYSA-N
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Description

6-Chloro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-3-carboxamide (CAS 1385425-20-6) is a pyridine-3-carboxamide derivative of interest in agricultural and biochemical research. This compound features a tetrahydropyran (oxane) ring system substituted with a 3-fluorophenyl group, a structural motif that can influence its properties in biological systems . Pyridine-3-carboxamide analogs are recognized for their diverse biological activities, and recent scientific investigations have explored their potential as agents against agricultural pathogens . Molecular docking studies suggest that related pyridine carboxamide structures can exhibit strong binding affinities to specific protein targets, such as lectins in Ralstonia solanacearum , a bacterium that causes bacterial wilt in tomatoes . Furthermore, structural analogs have demonstrated promising antifungal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi . The presence of the amide linkage in its structure is often associated with the biological potency of such compounds . Researchers value this chemical for its potential as a building block in the synthesis of more complex molecules and as a lead compound in discovery projects . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c18-15-5-4-12(11-20-15)16(22)21-17(6-8-23-9-7-17)13-2-1-3-14(19)10-13/h1-5,10-11H,6-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGFSXVMIKZDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)F)NC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxan-4-yl intermediate: This step involves the reaction of 3-fluorophenyl with an appropriate oxan-4-yl precursor under controlled conditions.

    Coupling with pyridine derivative: The oxan-4-yl intermediate is then coupled with a pyridine derivative that has a chloro and carboxamide group.

    Purification and isolation: The final product is purified using techniques like column chromatography and recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution reagents: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Features Potential Applications Source
Target Compound Pyridine-3-carboxamide 4-(3-fluorophenyl)tetrahydropyran-4-yl ~332.45* Bicyclic substituent; moderate lipophilicity Antimicrobial, kinase inhibition Inferred
6-Chloro-N-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}pyridine-3-carboxamide Pyridine-3-carboxamide 4-(cinnamoyl)phenyl ~407.88* Conjugated double bond; aromatic groups Synthetic intermediate
6-Chloro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide Pyridine-3-carboxamide 4-(trifluoromethyl)phenyl ~304.67 High lipophilicity; electronegative CF3 group Antimicrobial
5-Chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide Pyridine-3-carboxamide 3-fluorophenyl; oxolan-3-yloxy at C6 336.75 Chloro at C5; ether linkage Solubility-enhanced candidates

*Calculated based on structural inference.

Key Comparisons:

Structural Complexity :

  • The target compound’s tetrahydropyran-fluorophenyl substituent introduces a bicyclic system, distinguishing it from simpler analogs like 6-chloro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide . This may enhance metabolic stability but reduce synthetic yield compared to linear substituents (e.g., cinnamoyl in ) .

In contrast, the target’s oxane ring (with oxygen) may improve solubility, balancing bioavailability. The oxolan-3-yloxy substituent in further enhances solubility via ether linkages, though chloro positioning (C5 vs. C6) alters electronic distribution.

Biological Activity :

  • While direct data on the target compound is absent, analogs like Q203 () and YPC kinase inhibitors () suggest pyridine carboxamides may target enzymes such as F-ATP synthase or kinases. The fluorophenyl group in the target could enhance binding affinity through hydrophobic or π-π interactions .

Synthetic Accessibility :

  • demonstrates that carboxamide derivatives are synthesized via amidation, suggesting the target compound could be prepared using 4-(3-fluorophenyl)oxan-4-amine and 6-chloropyridine-3-carboxylic acid. However, steric hindrance from the bicyclic substituent might necessitate optimized coupling conditions .

Biological Activity

6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a chloro-substituted pyridine ring, an oxan moiety, and a fluorinated phenyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The molecular formula for this compound is C16_{16}H15_{15}ClFNO2_2, with a molecular weight of approximately 296.73 g/mol. The structural components include:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Chloro group : Enhances reactivity and biological target selectivity.
  • Fluorophenyl group : Modifies electronic properties, potentially influencing binding affinity to biological targets.
  • Oxan moiety : Improves solubility and stability, facilitating pharmacokinetics.

Synthesis

The synthesis of this compound typically involves the reaction between 6-chloronicotinic acid and 3-fluoroaniline in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is carried out in dichloromethane and purified through recrystallization or column chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • HCT-116 (Colorectal cancer) : IC50_{50} values in the low micromolar range.
  • MCF-7 (Breast cancer) : Comparable efficacy to established chemotherapeutics like doxorubicin.

The mechanism of action involves the inhibition of specific kinases involved in tumor growth and survival pathways .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its ability to inhibit microbial growth has been attributed to its interaction with bacterial enzymes or receptors, although detailed mechanisms remain under investigation.

Comparative Analysis

To highlight the unique features of this compound, a comparison with similar compounds is presented below:

Compound NameStructural DifferencesUnique Features
6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamideSimilar pyridine structure but different substituentVariability in biological activity due to different substituent
6-Chloro-N-(oxan-4-yl)pyridazine-3-carboxamidePyridazine ring instead of pyridineAltered chemical reactivity and potentially different biological effects

The incorporation of both oxan and fluorophenyl groups in this compound may confer distinct reactivity and biological activity compared to its analogs.

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study evaluated the compound's effects on various cancer cell lines, demonstrating potent inhibition of cell viability. The results indicated that the compound's mechanism likely involves targeting specific signaling pathways associated with cell proliferation.
  • Antimicrobial Testing :
    • Another study assessed the antimicrobial properties against several bacterial strains, revealing promising results that warrant further exploration into its potential as an antimicrobial agent.

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